An In-depth Technical Guide to 1-(4-Bromophenyl)-4-cyano-3-methyl-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 1-(4-Bromophenyl)-4-cyano-3-methyl-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, characterization, and potential pharmacological significance, drawing upon established principles of heterocyclic chemistry and the known biological activities of the pyrazole scaffold.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] Several commercially successful drugs, underscore the therapeutic importance of this scaffold.[2] The metabolic stability and versatile synthetic accessibility of pyrazoles make them a "privileged scaffold" in drug discovery.[4] This guide focuses on the specific derivative, 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, a compound of interest due to the combined structural features of a substituted pyrazole core, a bromophenyl group, and a cyano moiety, all of which can influence its biological activity.[3]
Molecular Structure and Physicochemical Properties
The target molecule, 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, possesses a well-defined structure with key functional groups that are expected to dictate its chemical and biological behavior.
Caption: Chemical structure of 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole.
Predicted Physicochemical Properties
| Property | Predicted Value | Justification / Source |
| Molecular Formula | C11H8BrN3 | Based on structure |
| Molecular Weight | 262.11 g/mol | Calculated from formula |
| XLogP3 | 3.2 | Estimated based on similar structures[5] |
| Hydrogen Bond Donors | 0 | No N-H or O-H bonds |
| Hydrogen Bond Acceptors | 3 | Two pyrazole nitrogens and one cyano nitrogen |
| Appearance | Likely a solid at room temperature | Based on related compounds[6] |
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole.
Causality Behind Experimental Choices:
-
Knorr Pyrazole Synthesis: This is a classic and highly reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound (ethyl acetoacetate) and a hydrazine (4-bromophenylhydrazine).[7][8][9][10] The reaction is typically high-yielding due to the formation of a stable aromatic ring.[8]
-
Vilsmeier-Haack Formylation: This reaction is a standard and efficient method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazoles, specifically at the C4 position.[11][12][13][14] The use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) generates the electrophilic Vilsmeier reagent in situ.[13]
-
Conversion of Aldehyde to Nitrile: A common and effective way to convert an aldehyde to a nitrile is through a two-step process involving the formation of an oxime with hydroxylamine, followed by dehydration.[11] This method avoids harsh conditions that might degrade the pyrazole ring.
Detailed Experimental Protocols
The following protocols are proposed based on established methodologies for the synthesis of related pyrazole derivatives.
Step 1: Synthesis of 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add 4-bromophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolone intermediate.
Step 2: Synthesis of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
-
In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold dimethylformamide (5.0 eq) with stirring.
-
To this reagent, add 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture at 60-70 °C for 2-3 hours.
-
Cool the mixture and carefully pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole
-
Dissolve 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, and add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).
-
Reflux the mixture for 1-2 hours until the aldehyde is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
To the resulting crude oxime, add acetic anhydride and heat at 100-120 °C for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the final product by recrystallization or column chromatography.
Spectroscopic Characterization
The structure of the final compound can be confirmed using standard spectroscopic techniques. The following are the expected spectral data based on analogous compounds.[15][16]
| Technique | Expected Features |
| ¹H NMR | - Singlet for the methyl protons (δ ≈ 2.3-2.5 ppm).- Aromatic protons of the bromophenyl group appearing as two doublets (δ ≈ 7.5-7.8 ppm).- Singlet for the C5-H of the pyrazole ring (δ ≈ 8.0-8.5 ppm). |
| ¹³C NMR | - Signal for the methyl carbon (δ ≈ 14-16 ppm).- Signal for the cyano carbon (δ ≈ 115-120 ppm).- Signals for the pyrazole and bromophenyl carbons in the aromatic region. |
| IR (KBr, cm⁻¹) | - A sharp peak for the C≡N stretch (ν ≈ 2220-2240 cm⁻¹).- C-H stretching and C=C/C=N stretching in the aromatic region. |
| Mass Spec (ESI-MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound. |
Potential Biological Significance and Applications
While the specific biological activity of 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole has not been reported, the pyrazole scaffold is associated with a wide range of pharmacological activities.[1][2][3]
-
Antimicrobial Activity: Many pyrazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[2][17][18] The presence of the bromophenyl group can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.
-
Anti-inflammatory Effects: Substituted pyrazoles are well-known for their anti-inflammatory properties.[2] The target molecule could be investigated for its ability to inhibit key inflammatory mediators.
-
Anticancer Potential: A growing body of research highlights the anticancer activity of pyrazole derivatives, with some compounds showing inhibitory effects on specific kinases or inducing apoptosis in cancer cell lines.[19] The cyano group can act as a hydrogen bond acceptor, potentially interacting with biological targets.
-
Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy. The specific substitution pattern of the title compound makes it a candidate for screening against various kinase targets.
Further research, including in vitro and in vivo pharmacological evaluations, is necessary to fully elucidate the therapeutic potential of this compound.[20][21]
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole. The proposed synthetic route is based on robust and well-documented chemical transformations. The structural features of this molecule suggest that it is a promising candidate for further investigation in the field of drug discovery, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research. The information presented herein is intended to serve as a valuable resource for researchers embarking on the study of this and related pyrazole derivatives.
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